molecular formula C12H15NO2S B13847581 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol

4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol

Cat. No.: B13847581
M. Wt: 237.32 g/mol
InChI Key: QICSCEKWOYCKNH-UHFFFAOYSA-N
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Description

4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol is a research chemical with the molecular formula C12H15NO2S and a molecular weight of 237.32. This compound is part of the phenol family and is characterized by the presence of a methoxy group, a thiocyanate group, and a methyl group attached to the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol typically involves the reaction of 4-methoxyphenol with 2-methyl-2-thiocyanatopropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The thiocyanate group can be reduced to form a thiol or an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

    Oxidation: 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)benzoic acid.

    Reduction: 4-Methoxy-2-(2-methyl-1-thiolpropan-2-yl)phenol.

    Substitution: 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)-5-nitrophenol, 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)-5-sulfonylphenol.

Scientific Research Applications

4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: Similar in structure but with a dioxolane group instead of a thiocyanate group.

    4-Methoxy-2-methylaniline: Similar in structure but with an aniline group instead of a thiocyanate group.

Uniqueness

4-Methoxy-2-(2-methyl-1-thiocyanatopropan-2-yl)phenol is unique due to the presence of the thiocyanate group, which imparts specific chemical reactivity and potential biological activities not found in its analogs.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

[2-(2-hydroxy-5-methoxyphenyl)-2-methylpropyl] thiocyanate

InChI

InChI=1S/C12H15NO2S/c1-12(2,7-16-8-13)10-6-9(15-3)4-5-11(10)14/h4-6,14H,7H2,1-3H3

InChI Key

QICSCEKWOYCKNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC#N)C1=C(C=CC(=C1)OC)O

Origin of Product

United States

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